molecular formula C16H14N4OS B10942127 2-(2-Furanyl)-8,9,10,11-tetrahydro-9-methyl[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 675830-45-2

2-(2-Furanyl)-8,9,10,11-tetrahydro-9-methyl[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10942127
CAS No.: 675830-45-2
M. Wt: 310.4 g/mol
InChI Key: MJECKCJCSOBWCR-UHFFFAOYSA-N
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Description

2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate to form an ethoxyimine derivative. This intermediate is then subjected to various cyclization reactions to form the desired triazolopyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the furan and triazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the parent compound, while substitution reactions can introduce various functional groups onto the furan or triazolopyrimidine rings.

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This action is mediated through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both furan and triazolopyrimidine rings

Properties

CAS No.

675830-45-2

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-(furan-2-yl)-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C16H14N4OS/c1-9-4-5-10-12(7-9)22-16-13(10)15-18-14(11-3-2-6-21-11)19-20(15)8-17-16/h2-3,6,8-9H,4-5,7H2,1H3

InChI Key

MJECKCJCSOBWCR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5

Origin of Product

United States

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